2-(4-Chlorobutoxy)isoindole-1,3-dione
Description
2-(4-Chlorobutyl)isoindole-1,3-dione (CAS: 42152-99-8) is a halogenated derivative of the isoindole-1,3-dione core, featuring a 4-chlorobutyl substituent. Its structure comprises a bicyclic isoindole-1,3-dione moiety (C₈H₅NO₂) linked to a chlorinated butyl chain (-CH₂CH₂CH₂CH₂Cl).
Properties
IUPAC Name |
2-(4-chlorobutoxy)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c13-7-3-4-8-17-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVKEWBONIBEFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
2-(4-Azidobutyl)isoindole-1,3-dione (CAS: 66917-06-4)
- Structure : Azide (-N₃) replaces chlorine in the butyl chain.
- Molecular Formula : C₁₂H₁₂N₄O₂.
- Synthesis : Likely via nucleophilic substitution of a halogenated precursor with sodium azide.
- Key Properties :
- XLogP3: 3.1 (moderate lipophilicity).
- Hydrogen bond acceptors: 4 (azide contributes to reactivity).
- Applications : Useful in click chemistry due to the azide group’s participation in Huisgen cycloaddition .
2-(4-Hydroxybutyl)isoindole-1,3-dione (CAS: 24697-70-9)
- Structure : Hydroxyl (-OH) replaces chlorine.
- Molecular Formula: C₁₂H₁₃NO₃.
- Key Properties :
- Increased polarity due to -OH, enhancing aqueous solubility.
- Hydrogen bonding capacity affects crystallinity.
- Applications: Potential as a hydrophilic intermediate in pharmaceuticals .
2-[4-(4-Bromobutoxy)benzyl]isoindole-1,3-dione (SL216, )
- Structure : Bromine replaces chlorine, with an ether (-O-) linkage.
- Molecular Formula: C₁₉H₁₈BrNO₃.
- Key Properties :
- Larger halogen (Br) increases molecular weight and steric bulk.
- Ether linkage may enhance thermal stability.
- Applications : Halogenated ethers are common in agrochemicals .
Arylaminomethyl Derivatives ()
- Examples: 2-[(4-Chlorophenylamino)methyl]-isoindole-1,3-dione (5d).
- Structure: Aryl amino groups (-NH-Ar) attached via methylene bridges.
- Synthesis : Condensation of hydroxymethylphthalimide with substituted anilines (e.g., 4-chloroaniline).
- Key Properties :
Physicochemical Properties
| Compound | Molecular Formula | XLogP3 | Hydrogen Bond Acceptors | Key Functional Group |
|---|---|---|---|---|
| 2-(4-Chlorobutyl)isoindole-1,3-dione | C₁₂H₁₂ClNO₂* | ~2.8† | 2 | -Cl |
| 2-(4-Azidobutyl)isoindole-1,3-dione | C₁₂H₁₂N₄O₂ | 3.1 | 4 | -N₃ |
| 2-(4-Hydroxybutyl)isoindole-1,3-dione | C₁₂H₁₃NO₃ | ~1.5† | 3 | -OH |
| 2-[4-(4-Bromobutoxy)benzyl]isoindole-1,3-dione | C₁₉H₁₈BrNO₃ | ~4.0† | 4 | -Br, -O- |
*Estimated based on structural similarity. †Predicted values using computational tools.
- Lipophilicity : Chloro and azido derivatives exhibit higher XLogP3 values than hydroxy analogs, aligning with substituent hydrophobicity.
- Reactivity : Azide and hydroxy groups enable diverse transformations (e.g., click chemistry or esterification), while chloro and bromo groups serve as leaving nuclei .
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